![molecular formula C16H18N2O4S B4745669 N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It was originally developed as a Raf kinase inhibitor, but has since been found to have multiple targets and mechanisms of action.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide involves the inhibition of multiple tyrosine kinases, including Raf-1, B-Raf, and VEGFR-2. This leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of multiple tyrosine kinases, which leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It has also been shown to have potent antitumor activity in preclinical studies. However, one of the limitations of using N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is that it has been found to have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide treatment. In addition, there is ongoing research into the use of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as hepatitis C and renal cell carcinoma. Finally, there is a need for further studies to elucidate the off-target effects of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide and their potential implications for clinical use.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide is a small molecule drug that has been extensively studied for its potential use in cancer treatment. It has a well-established mechanism of action and has been shown to have potent antitumor activity in preclinical studies. However, it also has off-target effects that can complicate the interpretation of results. There are several future directions for the study of N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, including the development of combination therapies, the identification of biomarkers, and the study of its use in the treatment of other diseases.
Scientific Research Applications
N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit multiple tyrosine kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in cell proliferation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis in cancer cells and inhibit tumor invasion and metastasis. In addition, N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide has been studied for its potential use in the treatment of other diseases, such as hepatitis C and renal cell carcinoma.
properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-8-6-7-12(11-13)17-16(19)14-9-4-5-10-15(14)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQEYAPDSUKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.